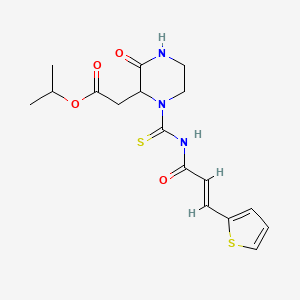
(E)-isopropyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-isopropyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate is a useful research compound. Its molecular formula is C17H21N3O4S2 and its molecular weight is 395.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-isopropyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate is a complex organic compound with potential biological activities. Its structure incorporates piperazine, a well-known pharmacophore, and thiophene, which is often associated with various biological activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including the formation of piperazine derivatives and subsequent modifications to introduce thiophene and other functional groups. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds containing piperazine and thiophene moieties exhibit significant antimicrobial properties. A study evaluated a series of thiophen-containing compounds for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. The results showed varying degrees of inhibition, with some derivatives achieving over 50% inhibition at specific concentrations (Table 1).
| Compound Code | % Inhibition at 10 µM | IC50 Values (µM) |
|---|---|---|
| 3a | 47.0 | N.D. |
| 3b | 59.64 | 8.78 |
| 4b | 39.44 | 6.96 |
| 7b | 43.46 | N.D. |
Anticancer Activity
Piperazine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain piperazine-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors that are critical in disease pathways. Molecular docking studies suggest that this compound may bind effectively to certain protein targets, potentially inhibiting their activity.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a related thiophene-piperazine derivative exhibited significant antibacterial activity against Staphylococcus aureus, suggesting a potential use in treating bacterial infections.
- Case Study on Anticancer Activity : Another investigation reported that a piperazine derivative reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
Properties
IUPAC Name |
propan-2-yl 2-[3-oxo-1-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioyl]piperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-11(2)24-15(22)10-13-16(23)18-7-8-20(13)17(25)19-14(21)6-5-12-4-3-9-26-12/h3-6,9,11,13H,7-8,10H2,1-2H3,(H,18,23)(H,19,21,25)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKCQHFGTRDNQW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













